

2-Methoxy-3-(trifluoromethyl)pyridine molecular structure and formula

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Compound of Interest

Compound Name: 2-Methoxy-3-(trifluoromethyl)pyridine

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In-Depth Technical Guide: 2-Methoxy-3-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **2-Methoxy-3-(trifluoromethyl)pyridine**, a key intermediate in pharmaceutical and agrochemical research.

Molecular Structure and Chemical Formula

2-Methoxy-3-(trifluoromethyl)pyridine is a substituted pyridine derivative. The core structure consists of a pyridine ring with a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 3-position.

Chemical Formula: C₇H₆F₃NO^{[1][2]}

IUPAC Name: **2-methoxy-3-(trifluoromethyl)pyridine**^[1]

CAS Number: 121643-44-5^{[1][2]}

Below is a diagram representing the molecular structure of **2-Methoxy-3-(trifluoromethyl)pyridine**.

Molecular structure of **2-Methoxy-3-(trifluoromethyl)pyridine**.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **2-Methoxy-3-(trifluoromethyl)pyridine**.

Table 1: Physicochemical Properties

Property	Value
Molecular Weight	177.12 g/mol [1][2]
Appearance	Colorless to Almost colorless clear liquid[1][2]
Boiling Point	43-44 °C at 15 torr[1][2]
Density	1.297 g/mL at 25 °C[2]
Refractive Index (n _{20/D})	1.441[2]
Flash Point	47 °C (116.6 °F) - closed cup
pKa	0.97 ± 0.10 (Predicted)[2]
Solubility	Soluble in Methanol[2]
Storage	Inert atmosphere, 2-8 °C[1][2]

Table 2: Spectroscopic Data

Technique	Data
^1H NMR (400 MHz, CDCl_3)	δ 8.32 (d, J = 4.0 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 6.95 (dd, J = 4.0 Hz, 1H), 4.03 (s, 3H)[3]
^{13}C NMR (100 MHz, CDCl_3)	δ 161.0, 150.6, 136.4 (q, J = 5 Hz), 123.2 (q, J = 270 Hz), 116.0, 113.4 (q, J = 33 Hz), 54.1[3]
^{19}F NMR (376 MHz, CDCl_3)	δ -64.03 (s, 3F)[3]
FT-IR	The Fourier-transform Infrared (FT-IR) spectrum was recorded in the region of 3500–400 cm^{-1} . [4][5]
FT-Raman	The Fourier-transform Raman (FT-Raman) spectrum was recorded in the region of 3500–100 cm^{-1} . [4][5]
Mass Spectrometry (MS)	m/z 178.1 $[\text{M}+1]^+$ [2]

Experimental Protocols

Synthesis of 2-Methoxy-3-(trifluoromethyl)pyridine

A common method for the synthesis of **2-Methoxy-3-(trifluoromethyl)pyridine** involves the nucleophilic substitution of a chlorine atom with a methoxy group.[2]

Materials:

- 2-Chloro-3-(trifluoromethyl)pyridine
- Sodium methanolate (5.4 M in methanol)
- Dichloromethane (DCM)
- Saturated sodium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Dissolve 2-Chloro-3-(trifluoromethyl)pyridine (3 g, 16.53 mmol) in 30 mL of a 5.4 M methanol solution of sodium methanolate.
- Stir the reaction mixture at room temperature for 48 hours.
- Monitor the reaction progress. Upon completion, cool the mixture in an ice bath.
- Extract the product with dichloromethane (DCM) three times.
- Combine the organic phases and wash with a saturated sodium chloride solution.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the organic phase under reduced pressure to yield **2-methoxy-3-(trifluoromethyl)pyridine** as a colorless liquid (2.7 g, 89% yield).[2]

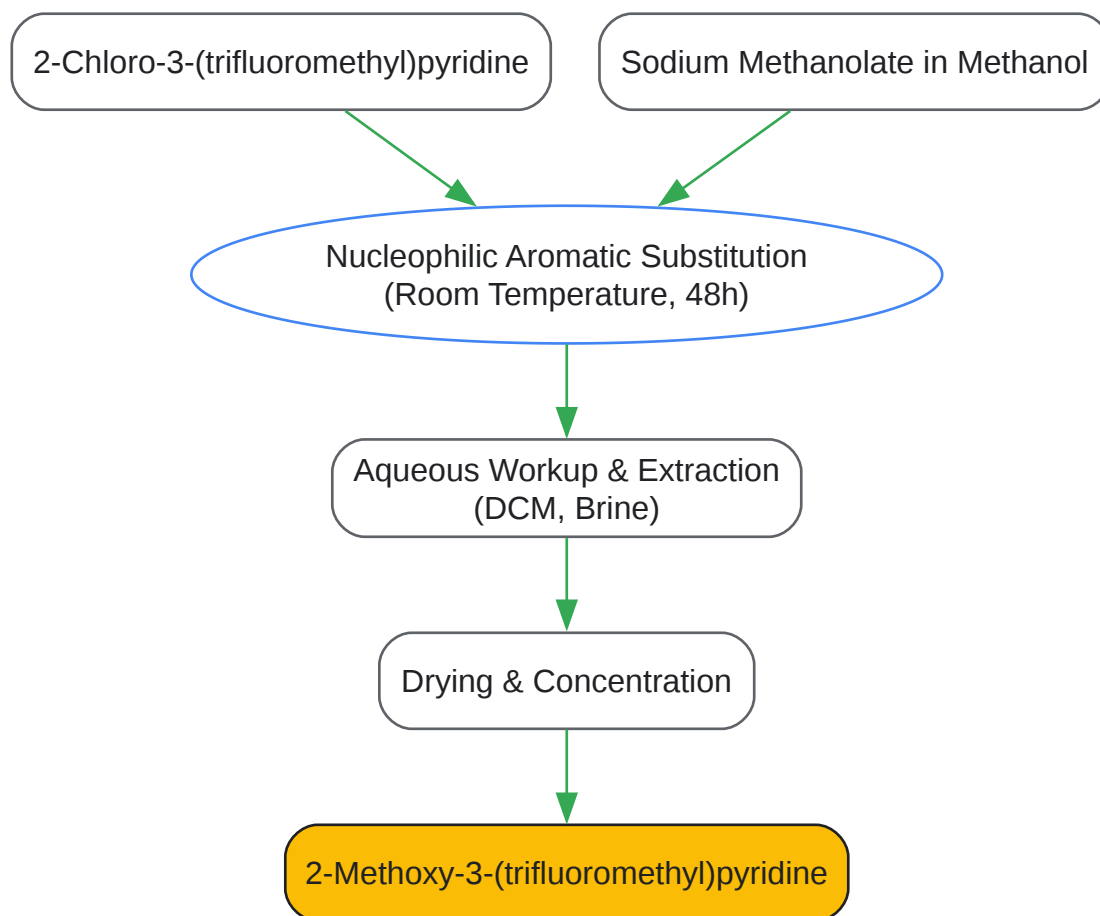
Spectroscopic Analysis

The characterization of the synthesized product is typically performed using various spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR spectra are recorded to confirm the chemical structure and purity of the compound. The chemical shifts and coupling constants provide detailed information about the arrangement of atoms within the molecule.[3]
- Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the molecule. The spectra show characteristic absorption bands corresponding to the vibrational modes of the chemical bonds.[4][5]
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to gain insights into its fragmentation pattern, further confirming its identity.[2]

Logical Relationships in Synthesis

The synthesis of **2-Methoxy-3-(trifluoromethyl)pyridine** from 2-Chloro-3-(trifluoromethyl)pyridine can be visualized as a straightforward workflow.



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Workflow for the synthesis of **2-Methoxy-3-(trifluoromethyl)pyridine**.

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